N-(2,4-DIMETHOXYPHENYL)-2-({6-METHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE
Description
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-10-6-12-16(18-9-19-17(12)25-10)24-8-15(21)20-13-5-4-11(22-2)7-14(13)23-3/h4-7,9H,8H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSJFRAJWIGGGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=CN=C2SCC(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Key Variations
The compound shares structural motifs with several analogues, as outlined below:
Functional and Pharmacological Comparisons
Epirimil ()
- Structural Differences: Replaces the thieno[2,3-d]pyrimidine core with a pyridinyl-pyrimidine system.
- Activity : Demonstrated anticonvulsant efficacy in in vivo models (maximal electroshock test), attributed to enhanced blood-brain barrier penetration due to methoxy groups.
- ADME Profile: Higher metabolic stability compared to non-methoxy analogues, as inferred from its structural similarity to the target compound.
N-(2-Methoxy-5-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide ()
- Core Variation: Features a thieno[3,2-d]pyrimidine core instead of [2,3-d], altering electronic distribution.
N-(3,4-Dichlorophenyl) Analogue ()
- Substituent Impact : Dichlorophenyl group increases lipophilicity but may reduce solubility.
Cyano-Substituted Derivative ()
Discussion of Structural-Activity Relationships (SAR)
Thienopyrimidine vs. The [3,2-d] isomer () introduces steric hindrance, reducing binding affinity in some enzyme assays compared to [2,3-d] isomers.
Methoxy Substituents :
- 2,4-Dimethoxyphenyl groups (target compound) enhance solubility and metabolic stability compared to dichlorophenyl () or methylphenyl () substituents .
Sulfanyl Linker :
- The sulfanyl-acetamide bridge is conserved across analogues, suggesting its critical role in maintaining conformational flexibility and target engagement .
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